molecular formula C13H7ClN4O4S B2587561 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865288-16-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2587561
CAS No.: 865288-16-0
M. Wt: 350.73
InChI Key: KNTCEPLLFWHQBP-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic compound designed for advanced pharmacological research, built around a 1,3,4-oxadiazole core structure. This heterocyclic scaffold is known for its significant biological activities, including anti-inflammatory and anticancer effects . The compound integrates two key pharmacophores: a 5-chlorothiophene moiety, which enhances interactions with biological targets, and a 3-nitrobenzamide group, contributing to the molecule's electronic properties and binding affinity . Compounds within this chemical class have demonstrated promising antibacterial properties in studies, showing moderate to strong activity against various bacterial strains. The structural features suggest potential for enzyme inhibition ; specifically, closely related 1,3,4-oxadiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and urease, indicating potential applications in neurodegenerative and gastrointestinal research, respectively . Fluorescence quenching studies on analogous compounds indicate effective binding to carrier proteins like bovine serum albumin (BSA), which is a positive indicator for good bioavailability and distribution in biological systems . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own validation studies to confirm the compound's activity and suitability for specific applications.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-10-5-4-9(23-10)12-16-17-13(22-12)15-11(19)7-2-1-3-8(6-7)18(20)21/h1-6H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCEPLLFWHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Formation of 5-chlorothiophene-2-yl hydrazine: The carboxylic acid is converted to its hydrazide using hydrazine hydrate.

    Cyclization to form 1,3,4-oxadiazole: The hydrazide undergoes cyclization with a suitable reagent such as carbon disulfide or phosphorus oxychloride to form the oxadiazole ring.

    Coupling with 3-nitrobenzoyl chloride: The final step involves coupling the oxadiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution reactions: Lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8)

  • Key Differences : Lacks the nitro group on the benzamide ring compared to the target compound.
  • This structural variation may alter solubility and metabolic stability .

(b) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Key Differences : Features a thioxo (S=O) group in the oxadiazole ring and a branched alkyl chain.
  • Impact : The thioxo group introduces additional hydrogen-bonding sites, which could enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .

(c) LMM5 and LMM11 (Life Chemicals F2368-0617 and F2832-0099)

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Differences : Sulfonamide substituents and furan/methoxybenzyl groups instead of chlorothiophene or nitrobenzamide.

Pharmacological and Functional Comparisons

Antifungal Activity

  • LMM5 and LMM11 : Exhibited antifungal activity against Candida spp., with MIC values comparable to fluconazole. The sulfonamide groups likely contributed to membrane permeability .
  • Target Compound: No direct antifungal data is available in the provided evidence. However, the nitro group may enhance oxidative stress in microbial cells, analogous to nitazoxanide’s mechanism .

Enzyme Inhibition

  • Nitazoxanide Derivatives : Inhibit PFOR via amide anion conjugation between the benzene and thiazole rings, disrupting anaerobic metabolism .
  • Target Compound : The 1,3,4-oxadiazole core and nitro group may similarly target redox-sensitive enzymes, though experimental confirmation is required.

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H11ClN4O3S
  • Molecular Weight : 364.79 g/mol
  • CAS Number : 865288-26-2

The compound features a unique structure that includes a chlorothiophene moiety and an oxadiazole ring, contributing to its biological activity.

Biochemical Interactions

This compound has been shown to interact with various enzymes and proteins involved in critical biochemical pathways. Notably, it exhibits potent inhibitory effects on bacterial pathogens, particularly resistant strains of Neisseria gonorrhoeae. The compound achieves this by targeting specific enzymes essential for bacterial growth and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMechanism of Action
AntibacterialNeisseria gonorrhoeaeInhibition of cell wall synthesis enzymes
AntimalarialPlasmodium falciparumDisruption of metabolic pathways
CytotoxicityVarious cancer cell linesInduction of apoptosis

The mechanism of action for this compound involves binding to specific biomolecules within target cells. In bacterial cells, it inhibits key enzymes involved in cell wall biosynthesis and DNA replication. This leads to impaired cellular function and ultimately cell death.

In studies involving Plasmodium falciparum, the compound demonstrated a capacity to disrupt metabolic processes, which is crucial for the survival and proliferation of the malaria parasite.

Research Findings

Recent laboratory studies have provided insights into the stability and degradation of this compound under various conditions. The compound maintains its inhibitory effects on microbial growth over time, suggesting potential for long-term therapeutic applications.

Case Study: Inhibition of Neisseria gonorrhoeae

A study conducted on the efficacy of this compound against Neisseria gonorrhoeae revealed:

  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be as low as 0.5 µg/mL for resistant strains.
  • Time-Kill Assay : Complete inhibition was observed within 6 hours at concentrations above 1 µg/mL.

These findings underscore the compound's potential as a therapeutic agent against antibiotic-resistant infections.

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